Cas no 595-29-9 (3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)-)
![3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)- structure](https://de.kuujia.com/scimg/cas/595-29-9x500.png)
595-29-9 structure
Produktname:3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)-
3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)-
- (1R,3S)-(-)-CAMPHORIC ANHYDRIDE
- CAMPHORACIDANHYDRIDE
- Camphersaureanhydrid
- (+)-CAMPHOR ANHYDRIDE
- NSC-80512
- XFF6HSW3UZ
- SCHEMBL13946305
- NSC 80512
- (1R,5S)-1,8,8-TRIMETHYL-3-OXABICYCLO(3.2.1)OCTANE-2,4-DIONE
- (R/S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- Camphoric anhydride, (1R,5S)-
- DTXSID101188070
- EINECS 209-860-3
- AKOS006281174
- dl-Camphoric anhydride
- 595-29-9
- (1r)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- 1,3-CYCLOPENTANEDICARBOXYLIC ANHYDRIDE, 1,2,2-TRIMETHYL-, (-)-
- (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- 3-OXABICYCLO(3.2.1)OCTANE-2,4-DIONE, 1,8,8-TRIMETHYL-, (1R,5S)-
- UNII-XFF6HSW3UZ
- (1R)-1,8,8-Trimethyl-3-oxabicyclo(3.2.1)octane-2,4-dione
-
- MDL: MFCD00067307
- Inchi: InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m1/s1
- InChI-Schlüssel: VFZDNKRDYPTSTP-LDWIPMOCSA-N
- Lächelt: CC1(C)[C@@H]2CC[C@@]1(C)C(=O)OC2=O
Berechnete Eigenschaften
- Genaue Masse: 182.09400
- Monoisotopenmasse: 182.094294304g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 0
- Komplexität: 293
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topologische Polaroberfläche: 43.4Ų
Experimentelle Eigenschaften
- Schmelzpunkt: 223°C (dec.)
- PSA: 43.37000
- LogP: 1.51230
- Sensibilität: Moisture Sensitive
3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)- Sicherheitsinformationen
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26; S36/37/39
- Risikophrasen:R36/37/38
3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)- Verwandte Literatur
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1. CXXXVII.—Morphotropic relationships between racemic compounds and their optically active componentsGeorge Jerusalem J. Chem. Soc. Trans. 1912 101 1268
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2. Identification of organic extractables from commercial resin-modified glass-ionomers using HPLC-MSRafal Rogalewicz,Kalina Batko,Adam Voelkel J. Environ. Monit. 2006 8 750
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3. Order–disorder phenomena. Part 2.—Order–disorder phase equilibria in D- and L-systems of camphor and related compoundsChodziwadziwa C. Mjojo J. Chem. Soc. Faraday Trans. 2 1979 75 692
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4. Dielectric studies of orientational disorder in D- and L-systems of camphor and camphoric anhydrideChodziwadziwa C. Mjojo,Harold K. Welsh J. Chem. Soc. Faraday Trans. 1992 88 2909
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S. E. Filippakis,L. Leiserowitz,G. M. J. Schmidt J. Chem. Soc. B 1967 297
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